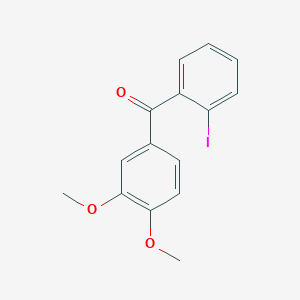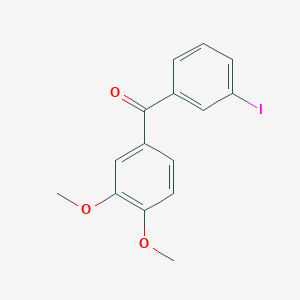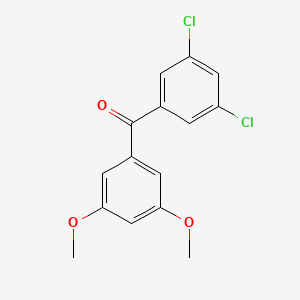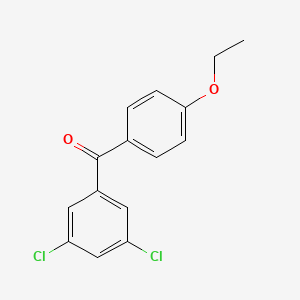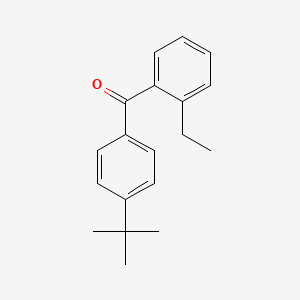![molecular formula C20H14Cl2O2 B1359097 [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone CAS No. 58042-05-0](/img/structure/B1359097.png)
[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound contains a dichlorophenyl group and a methoxyphenyl group, both of which are common in various pharmaceuticals and synthetic compounds2.
Synthesis Analysis
There is no specific information available on the synthesis of “[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone”. However, compounds with similar structures have been synthesized using various methods. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds3.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone”. However, compounds with similar structures have been involved in various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported3.
Wissenschaftliche Forschungsanwendungen
UV Filters and Environmental Impact
Benzophenone-3 (BP-3), a compound structurally similar to [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone, is extensively used as a UV filter in skincare products and as a food additive. It has sparked environmental and health concerns due to its presence in biological systems such as urine, amniotic fluid, and placental tissue. Studies have linked high levels of BP-3 exposure to reproductive toxicity, including altered birth weights, gestational age in humans, and adverse effects on wildlife, indicating potential endocrine-disrupting properties. However, the existing literature is limited by non-uniform exposure and outcome measurements, necessitating further standardized research for clearer insights (Ghazipura et al., 2017).
Pharmaceutical and Therapeutic Applications
Paeonol derivatives, which share structural similarities with [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone, have been extensively studied due to their wide range of pharmacological activities. These derivatives exhibit notable antibacterial, anti-inflammatory, antipyretic, analgesic, and antioxidant effects. Recent studies have focused on the structure modification of paeonol and the mechanisms of action of its derivatives, highlighting their potential therapeutic applications (Wang et al., 2020).
Chemical Properties and Environmental Persistence
The analysis of global trends and gaps in studies related to the toxicity of herbicides like 2,4-dichlorophenoxyacetic acid (a structurally related compound) highlights the need for research in areas such as molecular biology, gene expression, exposure assessment in vertebrates, and pesticide degradation. This emphasizes the environmental persistence and potential ecological impacts of these compounds, guiding future research directions to address these concerns (Zuanazzi et al., 2020).
Safety And Hazards
The safety and hazards associated with “[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone” are not known. However, it’s important to handle all chemical compounds with care and to follow appropriate safety protocols67.
Zukünftige Richtungen
The future directions for research on “[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone” are not clear due to the limited information available. However, compounds with similar structures have been studied for their potential therapeutic applications89.
Please note that this analysis is based on the limited information available and may not be fully accurate or complete. Further research is needed to provide a more comprehensive understanding of “[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone”.
Eigenschaften
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2O2/c21-17-9-6-16(19(22)12-17)13-24-18-10-7-15(8-11-18)20(23)14-4-2-1-3-5-14/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBSDZDUXYKLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614482 |
Source


|
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone | |
CAS RN |
58042-05-0 |
Source


|
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




